An In-depth Technical Guide to Methyl 3-amino-5-bromo-2-chlorobenzoate
An In-depth Technical Guide to Methyl 3-amino-5-bromo-2-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Anthranilates in Medicinal Chemistry
Methyl 3-amino-5-bromo-2-chlorobenzoate is a halogenated anthranilate derivative, a class of compounds of significant interest in the field of drug discovery and development. The strategic placement of amino, bromo, and chloro substituents on the benzoic acid methyl ester scaffold provides a versatile platform for the synthesis of more complex molecules. The amino group serves as a key nucleophile or a precursor to a diazonium salt for further functionalization, while the halogen atoms can participate in a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments. This trifunctionalized aromatic ring is a valuable building block for creating libraries of compounds for screening in the development of new therapeutic agents. Notably, this substitution pattern is instrumental in the synthesis of novel antimicrobial and anti-inflammatory drugs.
Core Molecular Attributes
The fundamental properties of Methyl 3-amino-5-bromo-2-chlorobenzoate are summarized below. It is important to note that while the molecular formula and weight are definitive, other physical properties are not widely reported in the public domain and may vary based on the purity and crystalline form of the substance.
| Property | Value | Source |
| CAS Number | 1342419-84-4 | |
| Molecular Formula | C₈H₇BrClNO₂ | [1] |
| Molecular Weight | 264.50 g/mol | |
| Canonical SMILES | COC(=O)C1=C(C(=C(C=C1)Br)N)Cl | |
| InChI Key | Not available in searched literature. | |
| Appearance | Expected to be a solid. | |
| Melting Point | Not available in searched literature. | |
| Boiling Point | Not available in searched literature. | |
| Solubility | Not available in searched literature. |
Structural Elucidation
The chemical structure of Methyl 3-amino-5-bromo-2-chlorobenzoate is foundational to its reactivity and utility as a synthetic intermediate.
Caption: 2D structure of Methyl 3-amino-5-bromo-2-chlorobenzoate.
Proposed Synthetic Pathway
Disclaimer: This is a theoretical protocol and has not been experimentally validated. It is intended for informational purposes for qualified researchers who can adapt and optimize the conditions as necessary.
Caption: Proposed synthetic workflow for Methyl 3-amino-5-bromo-2-chlorobenzoate.
Step-by-Step Methodology (Proposed)
Step 1: Esterification of 2-Chloro-5-bromobenzoic Acid
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Rationale: The initial step is to protect the carboxylic acid as a methyl ester to prevent unwanted side reactions in the subsequent nitration step.
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Procedure:
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To a solution of 2-chloro-5-bromobenzoic acid in methanol, add thionyl chloride dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
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Remove the solvent under reduced pressure.
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Purify the resulting crude methyl 2-chloro-5-bromobenzoate by column chromatography.
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Step 2: Nitration of Methyl 2-chloro-5-bromobenzoate
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Rationale: The introduction of a nitro group at the 3-position is achieved through electrophilic aromatic substitution. The directing effects of the existing substituents favor this position.
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Procedure:
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Dissolve methyl 2-chloro-5-bromobenzoate in concentrated sulfuric acid at 0 °C.
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Slowly add a mixture of concentrated nitric acid and sulfuric acid while maintaining the low temperature.
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Stir the reaction mixture at 0-5 °C for a few hours.
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Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield methyl 5-bromo-2-chloro-3-nitrobenzoate.
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Step 3: Reduction of the Nitro Group
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Rationale: The final step is the reduction of the nitro group to an amine. Standard reduction methods are applicable here.
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Procedure:
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Dissolve methyl 5-bromo-2-chloro-3-nitrobenzoate in a solvent such as ethanol or acetic acid.
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Add a reducing agent, for example, iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
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Heat the reaction mixture as required and monitor for completion.
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After the reaction is complete, filter the mixture to remove the catalyst.
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Neutralize the filtrate and extract the product.
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Purify the final product, Methyl 3-amino-5-bromo-2-chlorobenzoate, by recrystallization or column chromatography.
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Applications in Drug Development
As a versatile building block, Methyl 3-amino-5-bromo-2-chlorobenzoate is primarily utilized in the early stages of drug discovery. Its functional groups allow for the construction of a wide array of more complex molecules. The amino group can be acylated, alkylated, or diazotized, while the halogens are amenable to various cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions enable the introduction of diverse substituents, which is crucial for structure-activity relationship (SAR) studies. This compound serves as a key intermediate in the synthesis of compounds targeted for their potential antimicrobial and anti-inflammatory activities.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the amine protons, and the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of their substitution pattern.
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¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule.
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IR Spectroscopy: The infrared spectrum would likely show characteristic absorption bands for the N-H stretching of the amine, C=O stretching of the ester, and C-Br and C-Cl stretching vibrations.
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Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.
Safety and Handling
A specific Safety Data Sheet (SDS) for Methyl 3-amino-5-bromo-2-chlorobenzoate (CAS 1342419-84-4) is not widely available. However, based on the data for structurally similar compounds, such as other halogenated aminobenzoates, the following hazards should be considered[5][6]:
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Health Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.
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Precautionary Measures:
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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It is imperative to obtain and consult the supplier-specific SDS before handling this chemical.
Conclusion
Methyl 3-amino-5-bromo-2-chlorobenzoate is a chemical intermediate with significant potential in the synthesis of novel pharmaceutical compounds. Its multifunctional nature allows for diverse chemical transformations, making it a valuable tool for medicinal chemists. While detailed experimental data for this specific compound is sparse in the public domain, this guide provides a comprehensive overview of its known attributes, a plausible synthetic route, and essential safety considerations based on available information for related structures. Further research and publication of experimental data for this compound would be a valuable contribution to the scientific community.
References
- Google Patents. (n.d.). Method of synthesis of para-aminobenzoic acid ethyl ester.
- Google Patents. (n.d.). Process for preparing aminobenzoate esters.
- Google Patents. (n.d.). Para-amino benzoic acid esters.
- Google Patents. (n.d.). Prepare aminobenzoic acid or the method for its ester.
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Google Patents. (n.d.). United States Patent. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-amino-5-bromobenzoate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-amino-5-chlorobenzoate. Retrieved from [Link]
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National Institute of Standards and Technology. (2014). 8 - SAFETY DATA SHEET. Retrieved from [Link]
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AccelaChem. (n.d.). 956261-61-3,1-benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-amino-5-bromo-3-methylbenzoate. Retrieved from [Link]
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PubMed Central. (2022). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Retrieved from [Link]
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PubMed Central. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Retrieved from [Link]
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